molecular formula C20H22N4OS B11983858 (2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11983858
M. Wt: 366.5 g/mol
InChI Key: RHAKDESVJBGCRV-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE is a complex organic compound with the molecular formula C20H22N4OS It is known for its unique structure, which includes a dimethylamino group, a benzaldehyde moiety, and a thiazolidinone ring

Preparation Methods

The synthesis of 4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with a thiazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product .

Chemical Reactions Analysis

4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE can be compared with other similar compounds, such as:

  • 4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
  • 4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(2-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE
  • 4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(1-NAPHTHYLMETHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE

These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The differences in substituents can lead to variations in their chemical reactivity and biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4OS/c1-14-4-6-15(7-5-14)12-18-19(25)22-20(26-18)23-21-13-16-8-10-17(11-9-16)24(2)3/h4-11,13,18H,12H2,1-3H3,(H,22,23,25)/b21-13+

InChI Key

RHAKDESVJBGCRV-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)N(C)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)N(C)C)S2

Origin of Product

United States

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